2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The systematic name reflects its intricate structure, which includes a thiazole ring and an imidazo[1,2-b]pyridazine core, both of which contribute to its pharmacological properties.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur in their rings. Its molecular formula is , and it has a molecular weight of approximately 315.4 g/mol. The compound can be identified by its CAS number 2549015-75-8, and it has been cataloged in various chemical databases such as PubChem and ChemSpider .
The synthesis of 2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. While specific detailed synthetic routes for this compound are not extensively documented in the literature, related compounds have been synthesized using techniques such as:
These methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the target compound.
The molecular structure of 2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide features several key components:
The canonical SMILES representation is Cc1ncc(NC(=O)c2ccc3nc(C(C)(C)C)cn3n2)s1
, which illustrates the connectivity of atoms within the molecule .
While specific reactions involving 2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide are not well-documented, similar compounds have been explored for their reactivity:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
Further studies would be necessary to elucidate the precise interactions and pathways influenced by this specific compound.
These properties are critical for understanding how the compound behaves in biological systems and its potential formulation in drug development.
The potential applications of 2-tert-butyl-N-(2-methyl-1,3-thiazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide primarily lie within medicinal chemistry. Compounds within this class have shown promise in various therapeutic areas including:
Research into this compound could lead to novel therapeutic agents with improved efficacy and safety profiles compared to existing treatments .
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4